molecular formula C22H31Cl2N3O B12761789 Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate CAS No. 125775-34-0

Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate

Cat. No.: B12761789
CAS No.: 125775-34-0
M. Wt: 424.4 g/mol
InChI Key: TXXDVPPENPKVTG-UHFFFAOYSA-N
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Description

Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a 4-methyl group and a piperazine ring bonded to a phenylmethyl group. The dihydrochloride hydrate form indicates the presence of two hydrochloride ions and water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate typically involves multiple steps. One common route includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form N-(3-Amino-4-methylphenyl)benzamide. This intermediate is then reacted with 1-(phenylmethyl)piperazine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to efficient synthesis with high selectivity and yield. The use of microreactors also facilitates the scaling up of production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzamides and piperazines .

Scientific Research Applications

Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The piperazine ring and phenylmethyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: Similar in structure but lacks the piperazine ring and phenylmethyl group.

    N-Methyl-N-phenylbenzamide: Contains a phenyl group but differs in the substitution pattern and lacks the piperazine ring.

Uniqueness

Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring and phenylmethyl group enhances its binding interactions and potential therapeutic applications .

Properties

CAS No.

125775-34-0

Molecular Formula

C22H31Cl2N3O

Molecular Weight

424.4 g/mol

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)propyl]-4-methylbenzamide;dihydrochloride

InChI

InChI=1S/C22H29N3O.2ClH/c1-19-8-10-21(11-9-19)22(26)23-12-5-13-24-14-16-25(17-15-24)18-20-6-3-2-4-7-20;;/h2-4,6-11H,5,12-18H2,1H3,(H,23,26);2*1H

InChI Key

TXXDVPPENPKVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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